Cas no 118-10-5 (Cinchonine)
Cinchonine structure
Product Name:Cinchonine
CAS 번호:118-10-5
MF:C19H22N2O
메가와트:294.3908
MDL:MFCD00064372
CID:35862
PubChem ID:87565483
Update Time:2025-07-02
Cinchonine 화학적 및 물리적 성질
이름 및 식별자
-
- (+)-Quinolin-4-yl(5-vinylquinuclidin-2-yl)methanol
- D-CINCHONINE
- (+)-CINCHONINE
- CINCHONINE
- CINCHONAN-9-OL,(9S)-
- (+)-cinconine
- (8r,9s)-cinchonine
- (9s)-cinchonan-9-o
- (9S)-Cinchonan-9-ol
- 4-quinolyl(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanol
- (1S)-Quinolin-4-yl((2R,4S,5R)-5-vinylquinuclidin-2-yl)methanol
- chinchonine
- cinchonidine
- Cinchonin
- homoquinidine
- [ "" ]
- NSC 6176
- CINCHONINE(P)
- CINCHONINE(RG)
- Cinchonine,99%
- Cinchonine dihydrochloride
- NSC6176
- LA40221
- DSSTox_RID_80657
- DSSTox_CID_25082
- DSSTox_GSID_45082
- HMS1569J14
- Cinchonan-9(S)-ol monohydrochloride
- Tox21_110009
- Cinchonine monohydrochloride hydrate, 99%
- BC201737
- C06528
- (S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol
- (S)-[(2R,5R)-5-Vinyl-1-azabicyclo[2.2.2]o
- Q-100084
- DTXCID801474963
- Cinchonine, crystallized, >=98.0% (NT)
- AI3-09058
- BDBM50370411
- SMR001233256
- Prestwick3_000608
- HMS2096J18
- ACon0_001352
- CHEMBL588619
- (+)-Cinchonine, analytical standard
- (S)-quinolin-4-yl((2R,4S,5R)-5-vinylquinuclidin-2-yl)methanol
- CS-0008420
- Cinchonan-9-ol, (9S)-
- GNF-Pf-3189
- .alpha.-Quinidine
- (S)-quinolin-4-yl((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methanol
- NCGC00013067-01
- TCMDC-123933
- AKOS015895982
- (S)-4-quinolyl-[(2R,4S,5R)-5-vinylquinuclidin-2-yl]methanol
- BSPBio_000516
- (+)-Cinchonine; >99%
- MEGxp0_001905
- 2-Quinuclidinemethanol, .alpha.-(5-vinyl-2-quinolyl)-
- CINCHORINE
- CINCHONINE [WHO-DD]
- NCI60_005298
- SCHEMBL158394
- CINCHONINE [MI]
- 118-10-5
- AB00374715
- WLN: T66 BNJ EYQ-DT66 A B CNTJ A1U1
- 2-Quinuclidinemethanol, alpha-(5-vinyl-2-quinolyl)-
- BPBio1_000568
- NSC-6176
- NCGC00169174-02
- ACon1_000336
- MLS002153907
- UNII-V43X79NZCD
- CHEBI:27509
- DS-15267
- (+)-cinchonin
- BRD-K90268819-001-03-4
- alpha-(5-Vinyl-2-quinuclidinyl)-4-quinolinemethanol
- (+)-Cinchonine, 85%
- NCGC00262542-03
- MFCD00064372
- 2-Quinuclidinemethanol, .alpha.-4-quinolyl-5-vinyl-
- Q2972710
- EINECS 204-234-6
- HMS2235N18
- KMPWYEUPVWOPIM-QAMTZSDWSA-N
- O10016
- NCGC00169174-01
- (S)-Quinolin-4-yl((1S,2R,4S,5S)-5-vinylquinuclidin-2-yl)methanol
- HY-Y0152
- CAS-118-10-5
- V43X79NZCD
- DTXSID6045082
- (S)-Quinolin-4-yl-(5-vinyl-1-aza-bicyclo[2.2.2]oct-2-yl)-methanol
- (R)-[(4S,5S,7S)-5-ethenyl-1-azabicyclo[2.2.2]octan-7-yl]-quinolin-4-ylmethanol
- (8S,9R)-cinchonidine
- L-cinchonidine
- cinchovatine
- Cinchonine; (9S)-Cinchonan-9-ol
- (8S,9R)-cinchonan-9-ol
- (-)-cinchonidine
- SMR001488502
- MLS002637808
- ?-Quinidine
- (8alpha,9R)-Cinchonan-9-ol
- MLS006011421
- alpha-quinidine
- 2-Quinuclidinemethanol, alpha-4-quinolyl, 5-vinyl-
- (9S)-Cinchonan-9-ol; Cinchonine (8CI); (+)-Cinchonine; (8R,9S)-Cinchonine; NSC 6176; d-Cinchonine
- NCGC00262542-10
- 2-Quinuclidinemethanol, .alpha.-4-quinolyl, 5-vinyl-
- (S)-quinolin-4-yl-(5-vinyl-1-aza-bicyclo(2.2.2)oct-2-yl)-methanol
- (1R)((5R)-5-vinylquinuclidin-2-yl)-4-quinolylmethan-1-ol
- (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol
- (S)-((2R,4S,5R)-5-ethenyl-1-azabicyclo(2.2.2)octan-2-yl)-quinolin-4-ylmethanol
- GTPL13363
- Cinchonine
-
- MDL: MFCD00064372
- 인치: 1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2/t13-,14?,18+,19-/m0/s1
- InChIKey: KMPWYEUPVWOPIM-FGVBSWQGSA-N
- 미소: O([H])[C@@]([H])(C1=C([H])C([H])=NC2=C([H])C([H])=C([H])C([H])=C12)[C@@]1([H])C([H])([H])C2([H])C([H])([H])C([H])([H])N1C([H])([H])[C@]2([H])C([H])=C([H])[H]
- BRN: 89689
계산된 속성
- 정밀분자량: 294.17300
- 동위원소 질량: 294.173
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 3
- 중원자 수량: 22
- 회전 가능한 화학 키 수량: 3
- 복잡도: 412
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 4
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 표면전하: 0
- 소수점 매개변수 계산 참조값(XlogP): 2.7
- 토폴로지 분자 극성 표면적: 36.4
실험적 성질
- 색과 성상: Powder
- 밀도: 1.0863 (rough estimate)
- 융해점: 256-266 ºC
- 비등점: 464.5°C at 760 mmHg
- 플래시 포인트: 234.7 °C
- 굴절률: 223 ° (C=0.5, EtOH)
- PH값: 9.0 (0.25g/l, H2O, 20℃)(as aqueous solution)
- 용해도: 0.25g/l
- 수용성: 불용했어
- 안정성: Stable, but may be light sensitive. Incompatible with strong oxidizing agents.
- PSA: 36.36000
- LogP: 3.10250
- 머크: 2287
- 민감성: Light Sensitive
- 산도 계수(pKa): 5.85, 9.92(at 25℃)
- 비선광도: 224 º (c=0.5, alcohol)
- 용해성: 열에탄올에 녹고 에탄올, 트리클로로메탄, 에틸에테르에 녹으며 물에 녹지 않는다.
Cinchonine 보안 정보
-
기호:
- 제시어:경고
- 신호어:Warning
- 피해 선언: H302,H332
- 경고성 성명: P264-P270-P301+P312+P330-P501
- 위험물 운송번호:1544
- WGK 독일:3
- 위험 범주 코드: R20/21/22
- 보안 지침: S26-S36-S36/37
- 포카표 F사이즈:8-34
- 규제 조건 코드:Q 클래스 (설탕, 알칼리, 항생제, 호르몬)
- RTECS 번호:GD3500000
-
위험물 표지:
- 위험 등급:6.1(b)
- 패키지 그룹:III
- 독성:LD50 i.p. in rats: 152 mg/kg (Johnson, Poe)
- 저장 조건:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- 포장 범주:III
- 위험 등급:6.1(b)
- 보안 용어:6.1(b)
- 포장 등급:III
- 위험 용어:R20/21/22
Cinchonine 세관 데이터
- 세관 번호:2933990090
- 세관 데이터:
?? ?? ??:
2933990090개요:
2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%
?? ??:
?? ??, ?? ??,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,
요약:
2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%
Cinchonine 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-Y0152-10mM*1mLinDMSO |
Cinchonine |
118-10-5 | ≥98.0% | 10mM*1mLinDMSO |
¥550 | 2023-07-26 | |
| MedChemExpress | HY-Y0152-100mg |
Cinchonine |
118-10-5 | ≥98.0% | 100mg |
¥500 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C106926-500g |
Cinchonine |
118-10-5 | 98% | 500g |
¥2728.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C106926-25g |
Cinchonine |
118-10-5 | 98% | 25g |
¥195.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C106926-5g |
Cinchonine |
118-10-5 | 98% | 5g |
¥61.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C106926-100g |
Cinchonine |
118-10-5 | 98% | 100g |
¥684.90 | 2023-09-03 | |
| Chemenu | CM116584-100g |
Cinchonine |
118-10-5 | 95% | 100g |
$102 | 2021-06-15 | |
| Chemenu | CM116584-500g |
Cinchonine |
118-10-5 | 95% | 500g |
$430 | 2021-06-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | XC3625-100g |
Cinchonine |
118-10-5 | ≥98% | 100g |
¥1450元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | XC3625-25g |
Cinchonine |
118-10-5 | ≥98% | 25g |
¥420元 | 2023-09-15 |
Cinchonine 공급 업체
Suzhou Senfeida Chemical Co., Ltd
골드 회원
(CAS:118-10-5)Cinchonine
주문 번호:sfd639
인벤토리 상태:in Stock
재다:200kg
순결:99.9%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:32
가격 ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
골드 회원
(CAS:118-10-5)Cinchonine
주문 번호:A803880
인벤토리 상태:in Stock
재다:100g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 04:41
가격 ($):353.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
(CAS:118-10-5)辛可宁
주문 번호:LE1775752;LE17645;LE1170
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 12:37
가격 ($):discuss personally
Email:18501500038@163.com
Cinchonine 관련 문헌
-
Christopher Penschke,Joachim Paier Phys. Chem. Chem. Phys. 2017 19 12546
-
Vsevolod Nikolaev,Lothar Hennig,Jochim Sieler,Ludmila Rodina,Barbel Schulze,Valerij Nikolaev Org. Biomol. Chem. 2005 3 4108
-
3. Mono- and bi-nuclear gold(I) and gold(III) complexes with S2C–PR3 ligands. X-Ray crystal structures of [Au(C6F5)3(S2C–PEt3)] and [Au2(μ-S2C–PEt3)-(C6F5)6]·Ch2Cl2Rafael Usón,Antonio Laguna,Mariano Laguna,Maria Luz Castilla,Peter G. Jones,Christa Fittschen J. Chem. Soc. Dalton Trans. 1987 3017
-
4. Chemistry of di-and tri-metal complexes with bridging carbene or carbyne ligands. Part 36. Reactions of the dimetal compounds [ReM(CC6H4Me-4)(CO)9](M = Cr, Mo, or W) with octacarbonyldicobalt; crystal structures of [Co2WRe(μ3-CC6H4Me-4)(CO)15] and [Co2Re(μ3-CC6H4Me-4)(CO)10]John C. Jeffery,Diane B. Lewis,Gregg E. Lewis,F. Gordon A. Stone J. Chem. Soc. Dalton Trans. 1985 2001
-
5. Ground state and transition state effects in the acylation of α-chymotrypsin in organic solvent–water mixturesRonald P. Bell,John E. Critchlow,Michael I. Page J. Chem. Soc. Perkin Trans. 2 1974 66